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molecular formula C6H6N4O2 B1655118 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile CAS No. 32183-13-4

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile

Cat. No. B1655118
M. Wt: 166.14 g/mol
InChI Key: HYSDHMFCQHHFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04666908

Procedure details

Two-hundred and seventy-two g of 1,3-dimethyl-4-nitro-5-cyano-pyrazole was subjected to catalytic hydrogenation in methanol using a Raney nickel catalyst. The catalyst was filtered away and the filtrate concentrated. The product solidified, mp 109°-111° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]#[N:8])=[C:5]([N+:9]([O-])=O)[C:4]([CH3:12])=[N:3]1>CO.[Ni]>[CH3:1][N:2]1[C:6]([C:7]#[N:8])=[C:5]([NH2:9])[C:4]([CH3:12])=[N:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C(=C1C#N)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered away
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
Smiles
CN1N=C(C(=C1C#N)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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